molecular formula C12H14N2O3 B8387068 3-acetyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

3-acetyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No.: B8387068
M. Wt: 234.25 g/mol
InChI Key: KFFQRIZBYSBIKP-UHFFFAOYSA-N
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Description

3-acetyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-(7-nitro-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone

InChI

InChI=1S/C12H14N2O3/c1-9(15)13-6-4-10-2-3-12(14(16)17)8-11(10)5-7-13/h2-3,8H,4-7H2,1H3

InChI Key

KFFQRIZBYSBIKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(1,2,4,5-Tetrahydrobenzo[d]azepin-3-yl)ethanone (3.8 g) was dissolved in a 2:1 mixture of acetic acid and 96% sulphuric acid (15 ml), then the mixture was cooled to 0° C. and a 3:2 mixture of 65% nitric acid and 96% sulphuric acid (2.5 ml) was added dropwise, while the temperature was maintained below 5° C. The mixture was stirred for additional 30 min, then poured into crushed ice (300 g) and extracted with ethyl acetate. The organic phase was washed with 5% aqueous NaHCO3, dried over Na2SO4 and concentrated to afford a crude material (4.3 g). Filtration through a silica gel pad (DCM/MeOH, 98/2) yielded the title compound as a yellow solid (4.0 g, 85% yield).
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2.5 mL
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300 g
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Yield
85%

Synthesis routes and methods II

Procedure details

To a cooled solution of HNO3 (70%) at 10° C., 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6.8 g, preparation reported in WO 02/40471) was added portionwise over 20 min. After addition mixture was allowed to warm at rt. and stirred for further 4 h. Mixture was poured into ice and pH adjusted to 11 using NaOH (conc) then was extracted with DCM. The organic layer was collected and the aqueous phase extracted twice with DCM. The combined DCM layers were concentrated to provide the target compound (7.74 g), which was used in further conversions without any purification.
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